3-Methyl-2-(pyridin-3-yl)butanoic acid
Overview
Description
3-Methyl-2-(pyridin-3-yl)butanoic acid is a chemical compound that features a pyridine ring attached to a butanoic acid backbone with a methyl group at the 3rd carbon position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine-3-carboxaldehyde and 3-methylbutanoic acid.
Reaction Steps:
The aldehyde group of pyridine-3-carboxaldehyde is first converted to an acid chloride using thionyl chloride (SOCl₂).
The acid chloride is then reacted with 3-methylbutanoic acid in the presence of a base such as triethylamine (Et₃N) to form the desired product.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the pyridine ring to more oxidized forms.
Reduction: Reduction reactions can reduce the pyridine ring, leading to different derivatives.
Substitution: Substitution reactions at the pyridine ring or the carboxylic acid group can yield various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridine and carboxylic acid derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in biological studies, interacting with various proteins and enzymes to study their functions.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyridine ring can bind to metal ions, influencing catalytic processes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: Can bind to receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
2-(Pyridin-3-yl)butanoic Acid: Lacks the methyl group at the 3rd carbon position.
3-Methylbutanoic Acid: Does not contain the pyridine ring.
Uniqueness:
The presence of the pyridine ring in 3-Methyl-2-(pyridin-3-yl)butanoic acid provides unique chemical and biological properties compared to its similar compounds. This structural feature allows for specific interactions and applications that are not possible with the simpler analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
3-methyl-2-pyridin-3-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)9(10(12)13)8-4-3-5-11-6-8/h3-7,9H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDCKGIFVNLHSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.